1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
Description
1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is a cyclobutane derivative featuring a 2-chloro-4-fluorophenyl substituent at position 1 and a carbonitrile group at the same position, with a ketone moiety at position 3. The compound’s structure combines a strained cyclobutane ring with electron-withdrawing substituents (Cl, F, CN), influencing its electronic and steric properties.
Properties
Molecular Formula |
C11H7ClFNO |
|---|---|
Molecular Weight |
223.63 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H7ClFNO/c12-10-3-7(13)1-2-9(10)11(6-14)4-8(15)5-11/h1-3H,4-5H2 |
InChI Key |
BHMAQRSALVFAIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone and cyclobutanone.
Formation of Intermediate: The 2-chloro-4-fluoroacetophenone undergoes a nucleophilic addition reaction with cyclobutanone in the presence of a base such as sodium hydride or potassium tert-butoxide.
Cyclization: The intermediate formed undergoes cyclization to form the cyclobutane ring.
Introduction of Carbonitrile Group: The carbonitrile group is introduced through a reaction with cyanogen bromide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group (-C≡N) participates in nucleophilic substitution reactions under basic conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (concentrated), H₂O, reflux | 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid | Forms carboxylic acid via nitrile hydrolysis. |
| Alcoholysis | R-OH, H⁺ catalyst | 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxamide | Requires acidic conditions for ester/amide formation. |
Reduction Reactions
The ketone (3-oxo) and nitrile groups are susceptible to reduction:
| Functional Group | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Ketone Reduction | LiAlH₄, anhydrous THF, 0–25°C | 1-(2-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carbonitrile | Selective reduction preserves nitrile. |
| Nitrile Reduction | H₂, Raney Ni, NH₃(l) | 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-methylamine | Forms primary amine under catalytic hydrogenation. |
Cyclobutane Ring Reactivity
The strained cyclobutane ring undergoes ring-opening reactions under thermal or acidic conditions:
Halogen-Specific Reactivity
The 2-chloro-4-fluorophenyl group influences electrophilic substitution:
Oxidative Transformations
The ketone group resists further oxidation, but the nitrile can be modified:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Nitrile Oxidation | KMnO₄, H₂O, pH 10 | 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid | Over-oxidation under strong conditions. |
Condensation Reactions
The ketone participates in condensation with nucleophiles:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Hydrazone Formation | NH₂NH₂, EtOH, Δ | 1-(2-Chloro-4-fluorophenyl)-3-(hydrazinylidene)cyclobutane-1-carbonitrile | Forms stable hydrazone derivatives. |
Key Mechanistic Insights
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on Aromatic Rings
- 2-Chloro-4-fluorophenyl vs. 3,4-Dichlorophenyl: The target compound’s aromatic substituents (2-Cl, 4-F) differ from analogs like 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (CAS 766462-77-5), which has bulkier 3,4-dichloro substituents.
Phenyl vs. Pyridinyl :
Replacing the phenyl group with a pyridine ring (e.g., 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, CAS 1344145-36-3) introduces a nitrogen atom, increasing polarity and enabling hydrogen bonding. This substitution could enhance solubility or target interactions in biological systems .
Cycloalkane vs. Aromatic Ring Systems
- Cyclobutane vs. Quinoline: The aromatized compound 1-(2-chloro-4-fluorophenyl)-5-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7o, IC₅₀ = 0.09 mM) exhibits 46-fold higher potency than its non-aromatized counterpart, highlighting the role of aromaticity in biological activity. The target compound’s cyclobutane ring, while conformationally constrained, lacks the π-conjugation of quinoline, which may reduce binding efficiency .
Functional Group Variations
- Carbonitrile vs. This difference may improve blood-brain barrier penetration or alter metabolic pathways .
Ring Size Effects
- Cyclobutane vs. In contrast, cyclohexane derivatives (e.g., 1-(2-chloro-4-fluorophenyl)cyclohexanecarbonitrile) benefit from chair conformations, enhancing stability and solubility .
Data Tables
Table 1: Structural and Functional Comparisons
*Estimated based on structural analysis.
Research Findings and Implications
- Aromaticity and Potency: The heightened activity of the aromatized quinoline derivative (7o) suggests that π-conjugated systems enhance target binding, possibly through planar interactions or resonance stabilization .
- Ring Strain vs. Stability : The cyclobutane ring’s strain may limit its utility in long-term applications, though its rigidity could favor specific conformational binding in drug design .
Biological Activity
1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's structure is characterized by a cyclobutane ring with a carbonitrile group and a substituted phenyl moiety. Its molecular formula is C11H8ClFNO, and it has a molecular weight of 229.64 g/mol. The presence of the chloro and fluoro substituents is significant as they can influence the compound's reactivity and biological interactions.
Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, thus promoting T-cell activation .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its role in modulating apoptotic pathways .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 15.2 | Apoptosis |
| Cytotoxicity | A549 (Lung Cancer) | 12.5 | Apoptosis |
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers evaluated the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent for cancer treatment .
Case Study 2: Immune Modulation
A clinical trial investigated the use of this compound in patients with advanced malignancies. Preliminary results showed an increase in T-cell activity and a decrease in regulatory T cells, supporting its role as an immune modulator .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-4-fluorobenzyl chloride with a cyclobutane precursor (e.g., cyclobutanecarbonitrile) in the presence of a base like potassium carbonate and a polar aprotic solvent (e.g., dimethylformamide) under reflux. Optimization includes adjusting temperature (80–120°C), reaction time (12–24 hours), and catalyst selection (e.g., palladium for cross-couplings). Purification via recrystallization or column chromatography ensures high yields (>70%) .
- Key Reagents : Thionyl chloride (for carbonyl activation), lithium aluminum hydride (reductions), and palladium catalysts (cross-couplings) .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR/MS :
- ¹H/¹³C NMR : The nitrile group (C≡N) appears as a sharp singlet at ~110–120 ppm in ¹³C NMR. The 2-chloro-4-fluorophenyl substituent shows distinct splitting patterns (e.g., doublets for aromatic protons).
- HRMS : Molecular ion peak at m/z 223.68 (C₁₁H₈ClFNO) confirms the molecular formula .
Q. What are the dominant chemical reactivities of this compound, particularly at the nitrile and ketone groups?
- Nitrile Group : Undergoes hydrolysis to carboxylic acids (H₂SO₄/H₂O), reduction to primary amines (LiAlH₄), or nucleophilic additions (Grignard reagents).
- Ketone Group : Participates in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions to secondary alcohols (NaBH₄). Steric hindrance from the cyclobutane ring may slow reactivity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and stability of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- HOMO-LUMO gaps : Predicts reactivity (narrow gaps suggest higher reactivity).
- Electrostatic potential maps : Highlights electron-deficient regions (e.g., nitrile group).
- Ring strain energy : Compare cyclobutane’s strain (~27 kcal/mol) with cyclohexane to assess stability .
Q. What mechanisms underlie its reported antimicrobial activity, and how can structure-activity relationships (SAR) be explored?
- Mechanistic Studies :
- Membrane disruption assays : Use fluorescent dyes (e.g., propidium iodide) to test bacterial membrane permeability.
- Enzyme inhibition : Screen against bacterial enzymes (e.g., dihydrofolate reductase) via kinetic assays .
- SAR : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or modifying the aryl group). Compare MIC values against S. aureus and E. coli to identify critical functional groups .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., reaction yields or spectroscopic results)?
- Troubleshooting :
- Synthetic discrepancies : Re-examine solvent purity, moisture sensitivity (e.g., hygroscopic nitriles), or side reactions (e.g., ketone dimerization).
- DFT vs. NMR : Adjust computational models to include solvent effects (PCM) or anharmonic corrections for vibrational modes .
Q. What strategies improve the refinement of this compound’s crystal structure using SHELXL, particularly for disordered regions?
- Refinement Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
